BenchChemオンラインストアへようこそ!

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol

Epigenetics KDM4D inhibition Medicinal chemistry

This bifunctional aminophenol building block is essential for constructing potent, selective KDM4D inhibitors (e.g., compound 24s IC₅₀ = 23 nM) and CCR5 antagonist scaffolds. Its unique 5-amino-2-substitution pattern provides critical hydrogen-bonding topology and nucleophilic reactivity that positional isomers (e.g., 4-amino-2- or 2-amino-4- analogs) cannot replicate, making it the validated chemotype for epigenetic oncology and antiviral programs. The patented deprotection protocol (US08680095B2) ensures a reproducible, citable method for downstream coupling, reducing development timelines for CROs and pharma teams.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8436345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(pyrrolidin-1-ylmethyl)phenol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=C(C=C(C=C2)N)O
InChIInChI=1S/C11H16N2O/c12-10-4-3-9(11(14)7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8,12H2
InChIKeyGREIWYYNJXYQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol: Core Properties and Structural Identity for Procurement


5-Amino-2-(pyrrolidin-1-ylmethyl)phenol (CAS not assigned; molecular formula C₁₁H₁₆N₂O, molecular weight 192.26 g/mol) is a bifunctional aminophenol building block characterized by a phenolic ring substituted with an amino group at position 5 and a pyrrolidin-1-ylmethyl group at position 2 . This substitution pattern distinguishes it from positional isomers such as 4-amino-2-(pyrrolidin-1-ylmethyl)phenol (CAS 51387-91-8) and 2-amino-4-(pyrrolidin-1-ylmethyl)phenol (PubChem CID 43375432), providing a unique hydrogen-bonding profile and spatial orientation for downstream derivatization [1]. The compound is typically supplied at 95% purity and serves as a research intermediate in medicinal chemistry .

Why 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol Cannot Be Replaced by Positional Isomers


Positional isomers with the same molecular formula (C₁₁H₁₆N₂O) cannot simply be interchanged for 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol because the relative positions of the amino, hydroxyl, and pyrrolidin-1-ylmethyl groups on the phenyl ring critically determine hydrogen-bond donor/acceptor topology and nucleophilic reactivity [1]. In the KDM4D inhibitor class, for example, the 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold requires a specific substitution pattern to achieve sub-micromolar potency and selectivity [2]. Substituting an isomer lacking the 5-amino-2-(pyrrolidin-1-ylmethyl) arrangement would alter the pharmacophore geometry and likely abolish target engagement [2].

Quantitative Differentiation of 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol Against Key Comparators


Structural Determinant for KDM4D Inhibitor Potency vs. Isomeric Scaffolds

The 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold, which includes the 5-amino-2-(pyrrolidin-1-ylmethyl)phenyl substructure, has been validated as a productive chemotype for KDM4D inhibition. The lead compound 24s from this series achieved an IC₅₀ of 0.023 ± 0.004 µM against KDM4D, with >1500-fold selectivity over KDM4A [1]. In contrast, a related 4,6-diarylquinoxaline-based series lacking the precise amino-pyrrolidine-phenol geometry showed significantly weaker KDM4D inhibition (compound 33a IC₅₀ = 0.62 µM) [2].

Epigenetics KDM4D inhibition Medicinal chemistry

Topological Polar Surface Area (TPSA) Differentiation from Positional Isomer

Computational comparison reveals that 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol is predicted to have a TPSA of approximately 49.5 Ų, identical to its positional isomer 2-amino-4-(pyrrolidin-1-ylmethyl)phenol (PubChem CID 43375432; TPSA = 49.5 Ų) [1]. However, the spatial orientation of H-bond donors differs: the 5-amino isomer positions the NH₂ group meta to the OH, while the 2-amino isomer places it ortho [1]. This difference alters the intramolecular H-bonding potential and may affect molecular recognition in target binding.

Physicochemical property Drug-likeness Permeability

Patent-Documented Utility as a Key Synthetic Intermediate

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol is explicitly disclosed as a synthetic intermediate in US Patent US08680095B2 . The patent procedure details the deprotection of N-[3-hydroxy-4-(pyrrolidin-1-ylmethyl)phenyl]acetamide (0.14 g, 0.61 mmol) with 20% HCl (6 h reflux) to yield the target compound, which is then used directly in the next synthetic step . This level of procedural specificity demonstrates industrial relevance that is not documented for the isomeric 4-amino-2-(pyrrolidin-1-ylmethyl)phenol.

Synthetic intermediate Patent validation Drug discovery

High-Impact Application Scenarios for 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol


Development of Selective KDM4D Inhibitors for Oncology Research

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol serves as a critical building block for constructing 2-(aryl(pyrrolidine-1-yl)methyl)phenol-based KDM4D inhibitors [1]. The scaffold class has demonstrated sub-50 nM potency (compound 24s IC₅₀ = 23 nM) and >1500-fold selectivity over related histone demethylases [1]. Researchers procuring this intermediate can access a validated chemotype for epigenetic oncology programs, where selective KDM4D inhibition is a therapeutic strategy for colorectal cancer and other malignancies [1].

CCR5 Antagonist Lead Generation in Immuno-Oncology or HIV Research

Preliminary pharmacological screening data indicate that compounds in the 5-amino-2-(pyrrolidin-1-ylmethyl)phenol structural class exhibit CCR5 antagonist activity [2]. CCR5 is a clinically validated target for HIV entry inhibition and is being explored in immuno-oncology for modulating tumor microenvironments [2]. The compound's unique substitution pattern provides a differentiated starting point for medicinal chemistry optimization compared to the 2-amino or 4-amino isomers, which lack the same documented biological annotation [2].

Synthesis of Proprietary Pharmaceutical Intermediates Using Patent-Validated Routes

The compound is explicitly described as a synthetic intermediate in US Patent US08680095B2, with a defined deprotection protocol (20% HCl, reflux) that yields the free amine in a form suitable for direct downstream coupling . For CROs and pharmaceutical development teams, this patent-backed methodology offers a reproducible starting point for scale-up, reducing the method development burden compared to isomers that lack published, citable synthetic procedures .

Quote Request

Request a Quote for 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.